Cas no 1353975-95-7 ([1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester)

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a protected amino acid derivative featuring a piperidine scaffold, commonly utilized in peptide synthesis and medicinal chemistry research. The tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic modifications. The compound’s structural versatility enables its use as a building block for designing peptidomimetics or bioactive molecules, particularly in targeting protease inhibition or receptor modulation. Its well-defined reactivity and compatibility with standard coupling reagents enhance its utility in solid-phase and solution-phase synthesis. The presence of both amino and ester functionalities offers flexibility for further derivatization, making it valuable for exploratory drug development.
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester structure
1353975-95-7 structure
Product Name:[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
CAS No:1353975-95-7
MF:C15H29N3O3
MW:299.409064054489
MDL:MFCD21094760
CID:4587991
Update Time:2025-10-19

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
    • MDL: MFCD21094760
    • Inchi: 1S/C15H29N3O3/c1-5-17(14(20)21-15(2,3)4)11-12-8-6-7-9-18(12)13(19)10-16/h12H,5-11,16H2,1-4H3
    • InChI Key: GRORILYWXIXELV-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)N(CC1CCCCN1C(CN)=O)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
083294-500mg
1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
1353975-95-7
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£694.00 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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tert-Butyl ((1-(2-aminoacetyl)piperidin-2-yl)methyl)(ethyl)carbamate
1353975-95-7 97%
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[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester Related Literature

Additional information on [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Introduction to [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS No. 1353975-95-7)

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester] is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number [1353975-95-7], belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further exploration in medicinal chemistry.

The structure of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester] features a piperidine core, which is a common motif in many bioactive molecules due to its ability to interact with biological targets. The presence of an amino-acetyl group and a tert-butyl ester moiety further enhances its potential as a pharmacophore. These functional groups not only contribute to the compound's solubility and stability but also play a crucial role in modulating its interactions with biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. Studies have shown that the piperidine ring in [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester] can effectively engage with specific residues in protein targets, leading to potential therapeutic effects. This has opened up new avenues for the development of novel drugs targeting various diseases.

In the realm of drug discovery, the synthesis and characterization of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester] have been refined through cutting-edge synthetic methodologies. Techniques such as solid-phase synthesis and automated parallel synthesis have allowed for the rapid production of libraries of related compounds, facilitating high-throughput screening for lead compounds. These advancements have significantly accelerated the drug discovery process, enabling researchers to identify promising candidates more efficiently.

The biological activity of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester] has been extensively studied in various preclinical models. Initial findings suggest that this compound exhibits inhibitory properties against certain enzymes and receptors implicated in inflammatory and infectious diseases. The amino-acetyl group, in particular, has been identified as a key player in modulating these interactions, potentially leading to the development of new therapeutic agents.

Moreover, the tert-butyl ester moiety contributes to the compound's metabolic stability, which is crucial for its efficacy as a drug candidate. By preventing rapid degradation, this group ensures that the compound remains active within the biological system for an extended period, thereby enhancing its therapeutic potential. These characteristics make [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester] an attractive candidate for further development.

As research continues to evolve, the integration of machine learning and artificial intelligence into drug discovery processes has revolutionized the way new compounds are designed and evaluated. Predictive models can now accurately forecast the properties and activities of molecules like [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester], allowing for more targeted and efficient development strategies. This synergy between computational tools and experimental validation has significantly reduced the time and resources required to bring new drugs to market.

The potential applications of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester] extend beyond traditional pharmaceuticals. Its unique structural features make it a versatile building block for designing novel materials with specialized properties. For instance, researchers have explored its use in developing ligands for metal ions and catalysts for organic transformations. These applications highlight the broad utility of this compound in both academic research and industrial settings.

In conclusion, [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS No. 1353975-95-7) represents a significant advancement in pharmaceutical chemistry. Its promising biological activities, coupled with its structural versatility, make it a valuable asset in the quest for new therapeutic agents. As research progresses, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in medicine and materials science.

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